4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide
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Overview
Description
4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a hydroxy group at the 4th position, a methylbenzyl group at the 1st position, and a carboxamide group at the 5th position of the imidazole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to hydrolysis and subsequent reaction with hydroxylamine to introduce the hydroxy and carboxamide groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide.
Reduction: Formation of 4-hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxy group and exhibit similar biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-hydroxy-3-[(4-methylphenyl)methyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)6-15-7-14-12(17)10(15)11(13)16/h2-5,7,17H,6H2,1H3,(H2,13,16) |
InChI Key |
FYUVKUXNZPDRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=C2C(=O)N)O |
Origin of Product |
United States |
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